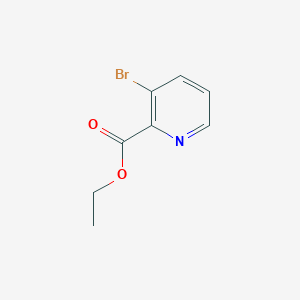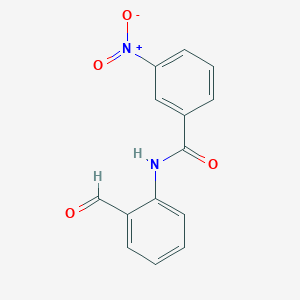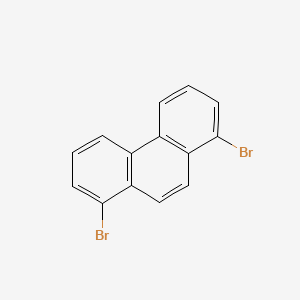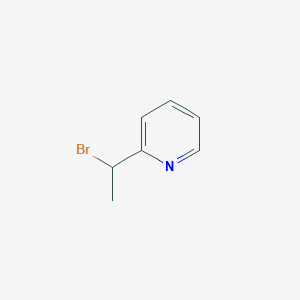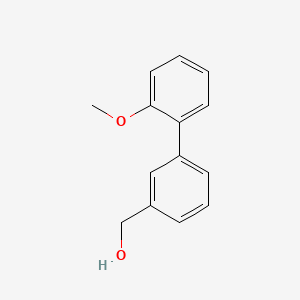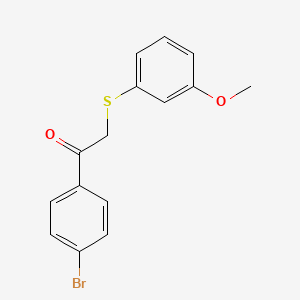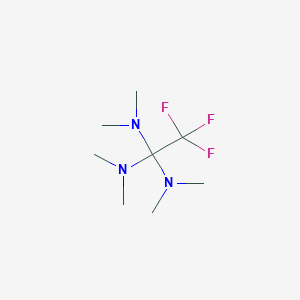
(3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester
説明
(3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a cyclopropane ring attached to a phenyl group, which is further connected to a carbamic acid benzyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carbamic Acid Benzyl Ester: This step involves the reaction of the phenyl-cyclopropane intermediate with benzyl chloroformate and a base such as triethylamine to form the carbamic acid benzyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the ester moiety, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.
Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Carbamate derivatives with different substituents replacing the benzyl group.
科学的研究の応用
(3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential as a bioactive molecule.
Medicine: It may serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and carbamate moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The benzyl ester group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
類似化合物との比較
Phenylcarbamic acid benzyl ester: Lacks the cyclopropane ring, resulting in different chemical and biological properties.
Cyclopropanecarbonyl-phenyl ester:
Cyclopropanecarbonyl-phenyl-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester, leading to differences in lipophilicity and reactivity.
Uniqueness: (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester is unique due to the combination of the cyclopropane ring, phenyl group, and carbamic acid benzyl ester moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
benzyl N-[3-(cyclopropanecarbonyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(14-9-10-14)15-7-4-8-16(11-15)19-18(21)22-12-13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFBWJSPQCDJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438682 | |
| Record name | Benzyl [3-(cyclopropanecarbonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162174-76-7 | |
| Record name | Carbamic acid, [3-(cyclopropylcarbonyl)phenyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162174-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [3-(cyclopropanecarbonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1611373.png)
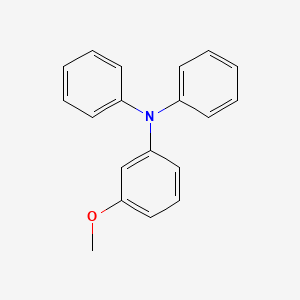
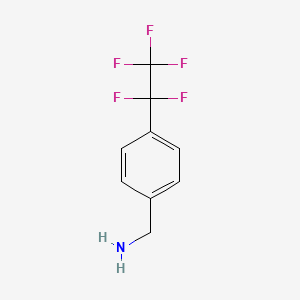
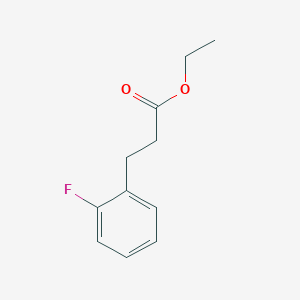
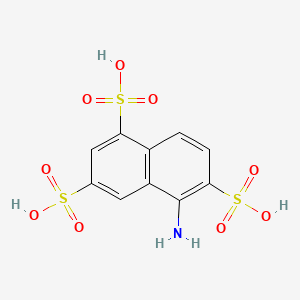
![1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1611380.png)
